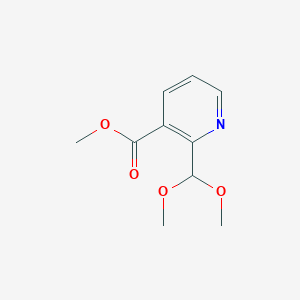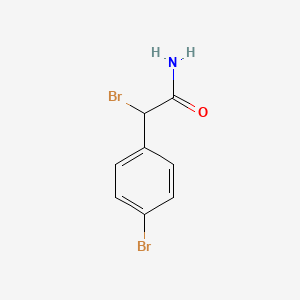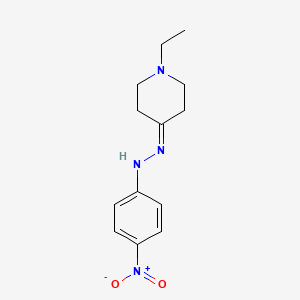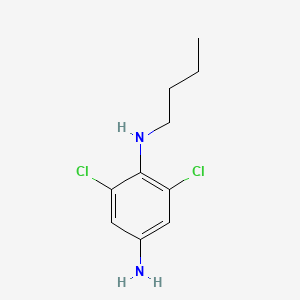
Methyl 2-(dimethoxymethyl)nicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(dimethoxymethyl)nicotinate is an organic compound with the molecular formula C10H13NO4. It is a derivative of nicotinic acid and is characterized by the presence of a dimethoxymethyl group attached to the second position of the nicotinate ring. This compound is used in various chemical and pharmaceutical applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(dimethoxymethyl)nicotinate typically involves the esterification of nicotinic acid with methanol in the presence of an acid catalyst. One common method involves the reaction of 1,1,3,3-tetramethoxypropane with nicotinic acid under acidic conditions to yield the desired product . The reaction is carried out at a controlled temperature to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to consistent product quality. The use of solid acid catalysts, such as MoO3/SiO2, has been reported to improve the efficiency of the esterification process .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(dimethoxymethyl)nicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The dimethoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Nicotinic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted nicotinates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(dimethoxymethyl)nicotinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory conditions.
Wirkmechanismus
The mechanism of action of Methyl 2-(dimethoxymethyl)nicotinate involves its interaction with specific molecular targets. It is believed to exert its effects through the modulation of prostaglandin pathways, leading to vasodilation and increased blood flow . This mechanism is similar to that of other nicotinic acid derivatives, which are known to influence inflammatory and vascular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl nicotinate: A simpler ester of nicotinic acid, used primarily as a rubefacient.
Ethyl nicotinate: Another ester of nicotinic acid with similar properties.
Nicotinamide: An amide derivative of nicotinic acid with distinct biological activities.
Uniqueness
Methyl 2-(dimethoxymethyl)nicotinate is unique due to the presence of the dimethoxymethyl group, which imparts distinct chemical and physical properties. This modification enhances its solubility and reactivity, making it a valuable compound in various chemical syntheses and pharmaceutical formulations .
Eigenschaften
Molekularformel |
C10H13NO4 |
|---|---|
Molekulargewicht |
211.21 g/mol |
IUPAC-Name |
methyl 2-(dimethoxymethyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C10H13NO4/c1-13-9(12)7-5-4-6-11-8(7)10(14-2)15-3/h4-6,10H,1-3H3 |
InChI-Schlüssel |
ZALDZHYXSVXRAX-UHFFFAOYSA-N |
Kanonische SMILES |
COC(C1=C(C=CC=N1)C(=O)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3-(tert-Butyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanamine](/img/structure/B13005032.png)


![(3aS,3bR,4aS,5R,5aR)-5-(((tert-Butyldiphenylsilyl)oxy)methyl)-2,2-dimethyltetrahydrocyclopropa[3,4]cyclopenta[1,2-d][1,3]dioxol-3b(3aH)-amine](/img/structure/B13005047.png)




![8-Azabicyclo[3.2.1]octan-6-one](/img/structure/B13005068.png)

![5'-Chloro-3'H-spiro[azetidine-3,1'-isobenzofuran]](/img/structure/B13005095.png)


![4-Chloro-3-iodo-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13005114.png)
